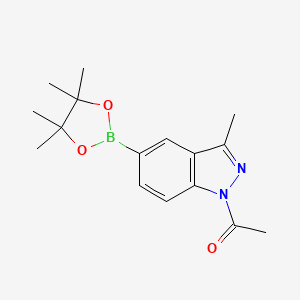
1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1H-indazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can lead to the formation of boronate esters.
Substitution: The compound can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and substituted indazole derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a probe in biological systems due to its boron-containing structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone involves its interaction with molecular targets through its boron center. The compound can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is unique due to its specific indazole core combined with the dioxaborolane group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a synthetic compound that has garnered interest for its potential biological activity. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H24BNO4
- Molecular Weight : 337.24 g/mol
- CAS Number : 2377587-34-1
The presence of the dioxaborolane moiety is significant as it often enhances the compound's stability and biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cell signaling pathways. For example, the inhibition of AKT pathways has been observed in related compounds .
- Neurotransmitter Modulation : The indazole scaffold is known for its effects on serotonin receptors. Similar compounds have shown potential as antidepressants by modulating serotoninergic systems .
- Antioxidant Activity : The dioxaborolane group contributes to the antioxidant properties of the compound, which may protect cells from oxidative stress.
Antitumor Activity
Several studies have investigated the antitumor potential of indazole derivatives. For instance:
- Case Study 1 : A derivative similar to the target compound was tested against various cancer cell lines and demonstrated significant cytotoxicity with IC50 values in the low micromolar range .
Antidepressant Effects
The modulation of serotonin receptors suggests potential antidepressant effects:
- Case Study 2 : In animal models, compounds similar to this compound exhibited reduced depressive-like behaviors when administered over a two-week period .
Research Findings
A summary of key findings from recent research includes:
Properties
CAS No. |
1158680-97-7 |
|---|---|
Molecular Formula |
C16H21BN2O3 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone |
InChI |
InChI=1S/C16H21BN2O3/c1-10-13-9-12(7-8-14(13)19(18-10)11(2)20)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3 |
InChI Key |
DHYSFIBCSKKIMB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















